molecular formula C23H22N4O3 B12209425 methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12209425
M. Wt: 402.4 g/mol
InChI Key: OAZOJLSJVXHNSX-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine class, featuring a pyrazole moiety at the 4-position and a methyl ester group at the 5-position. Its structure includes a 1,6-dimethyl substitution on the tetrahydropyrimidine ring and a 2-oxo functional group. Such derivatives are often synthesized via multicomponent reactions like the Biginelli condensation, modified to incorporate heterocyclic substituents.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 6-(1,3-diphenylpyrazol-4-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C23H22N4O3/c1-15-19(22(28)30-3)21(24-23(29)26(15)2)18-14-27(17-12-8-5-9-13-17)25-20(18)16-10-6-4-7-11-16/h4-14,21H,1-3H3,(H,24,29)

InChI Key

OAZOJLSJVXHNSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The 1,3-diphenylpyrazole scaffold is synthesized via cyclocondensation of phenylhydrazine with 1,3-diphenylpropane-1,3-dione. This exothermic reaction proceeds in ethanol under reflux, yielding the pyrazole ring with a formyl group at position 4. Alternative methods employ microwave-assisted conditions to reduce reaction times from hours to minutes.

Key Reaction Parameters:

  • Solvent : Ethanol or DMSO (for microwave activation).

  • Catalyst : Acidic conditions (e.g., HCl) or catalyst-free under microwave irradiation.

  • Yield : 70–85% after recrystallization in ethanol/water.

Tetrahydropyrimidine Ring Formation

Modified Biginelli Reaction

The tetrahydropyrimidine core is constructed via a Biginelli-like reaction using N-methylurea, methyl acetoacetate, and the pyrazole-4-carbaldehyde intermediate. Traditional Biginelli conditions (HCl/EtOH) yield <50% of the desired product due to steric hindrance from the pyrazole substituents. Optimized protocols replace HCl with amidosulfonic acid in dioxane, improving yields to 65–70%.

Optimized Conditions:

  • Reactants :

    • N-Methylurea (1.2 equiv)

    • Methyl acetoacetate (1.5 equiv)

    • Pyrazole-4-carbaldehyde (1.0 equiv)

  • Catalyst : 10 mol% 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP).

  • Solvent : Dioxane/CHCl₃ (4:1 v/v) at reflux for 24 h.

  • Workup : Ethanol/water recrystallization (2:1 v/v) to achieve >95% purity.

Coupling Strategies

Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling links pre-formed pyrazole boronic esters with halogenated tetrahydropyrimidines. A representative protocol uses:

  • Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium (5 mol%).

  • Base : K₃PO₄ (1.5 equiv) in dioxane/H₂O (5:1 v/v) at 120°C under microwave irradiation.

  • Yield : 60–75% after column chromatography (MeOH/CH₂Cl₂ gradient).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMSO) enhance cyclization rates but promote side reactions. Mixed solvents like dioxane/CHCl₃ balance solubility and reactivity, enabling higher regioselectivity (≥95:5 isomer ratio). Microwave irradiation (80–120°C) reduces reaction times by 60–80% compared to conventional heating.

Catalytic Systems

CatalystYield (%)Isomer RatioReference
HCl (36.5%)35–5080:20
Amidosulfonic acid65–7092:8
ANP75–8095:5

Purification and Characterization

Recrystallization Protocols

Crude products are purified via sequential recrystallization:

  • Initial Purification : Dissolve in hot ethanol (40% v/v aqueous), cool to 10°C, and filter.

  • Final Polishing : Use acetone/water (3:1 v/v) to remove residual isomers, achieving ≥99.5% HPLC purity.

Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 10H, Ph-H), 3.82 (s, 3H, OCH₃), 2.98 (s, 3H, NCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole derivatives .

Scientific Research Applications

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pyrazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS 1243021-30-8)

Structural Differences :

  • Ester Group : Ethyl ester (C₂H₅) vs. methyl ester (CH₃) in the target compound.
  • Functional Group at Position 2 : Thioxo (C=S) vs. oxo (C=O).
  • Molecular Formula : C₂₃H₂₂N₄O₂S (ethyl derivative) vs. C₂₂H₂₀N₄O₃ (target compound).

Implications :

  • The thioxo group enhances lipophilicity and may alter hydrogen-bonding capacity compared to the oxo group.
  • The ethyl ester increases molecular weight slightly (by 14 g/mol) and may influence solubility and metabolic stability .
Table 1: Structural and Functional Comparison
Property Target Compound Ethyl Thioxo Derivative (CAS 1243021-30-8)
Molecular Formula C₂₂H₂₀N₄O₃ C₂₃H₂₂N₄O₂S
Functional Group (Position 2) 2-Oxo (C=O) 2-Thioxo (C=S)
Ester Group Methyl (COOCH₃) Ethyl (COOCH₂CH₃)
Potential Applications Not explicitly reported; analogs explored as kinase inhibitors or antimicrobials Used in pharmaceutical intermediates (data limited)

Coumarin- and Tetrazolyl-Substituted Pyrimidines (Compounds 4i and 4j)

From , compounds such as 4i and 4j incorporate coumarin and tetrazole moieties instead of pyrazole. Key differences include:

  • Substituents : Coumarin (a benzopyrone) introduces fluorescence properties, while tetrazole groups enhance metabolic stability and metal-binding capacity.
  • Biological Relevance : Coumarin derivatives are studied for anticoagulant and anticancer activities, whereas tetrazoles are bioisosteres for carboxylic acids .

Structural Validation :

  • Crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for confirming ring puckering and hydrogen-bonding networks .
  • The tetrahydropyrimidine ring’s puckering can be quantified using Cremer-Pople parameters, as described in , to assess conformational flexibility .

Biological Activity

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel compound with a complex structure that combines features of both pyrazole and tetrahydropyrimidine. This unique molecular architecture has led to significant interest in its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula C23H22N4O3 and a molecular weight of approximately 402.4 g/mol. Its structure includes a pyrazole ring fused with a tetrahydropyrimidine framework, contributing to its diverse biological properties.

Cytotoxic Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies suggest it exhibits significant activity against both bacterial and fungal strains. For example, derivatives of similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating superior activity compared to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

In addition to its cytotoxic and antimicrobial properties, this compound is being investigated for its ability to inhibit specific enzymes. Preliminary data suggest that it may inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .

Research Findings and Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

StudyFindings
Demonstrated cytotoxicity in various cancer cell lines; potential for drug development.
Exhibited significant antibacterial activity against multiple strains; effectiveness compared to standard treatments.
Showed inhibition of MMPs; implications for cancer treatment and tissue repair.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine under acidic or basic conditions. This synthetic route allows for the production of various derivatives with potentially enhanced biological activities .

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